2-Octyldodecyl stearate
Overview
Description
2-Octyldodecyl stearate is an ester compound commonly used in cosmetics and personal care products. It is known for its skin-conditioning properties and its ability to increase the viscosity of formulations. This compound is derived from stearic acid, a naturally occurring fatty acid found in animal and vegetable fats .
Preparation Methods
2-Octyldodecyl stearate is synthesized through an esterification reaction involving stearic acid and octyldodecanol. This reaction is typically catalyzed by an inorganic acid and conducted at high temperatures ranging from 150°C to 160°C . The process involves the reaction of long-chain alcohols (primarily C-20) with a mixture of fatty acids (primarily C-18), resulting in the formation of the ester .
Chemical Reactions Analysis
As an ester, 2-Octyldodecyl stearate can undergo hydrolysis, especially under extreme pH conditions or elevated temperatures. Hydrolysis results in the breakdown of the ester into its constituent alcohol and acid. The compound is relatively stable under normal conditions and does not readily undergo oxidation or reduction reactions .
Scientific Research Applications
2-Octyldodecyl stearate is widely used in the cosmetics industry due to its emollient properties. It helps maintain skin softness and plasticity, forms semi-occlusive films for moisturizing benefits, reduces itching sensations in dry skin, and improves the appearance of the stratum corneum . It is also used as a viscosity-increasing agent in various formulations, including eye makeup, blushers, foundations, and skin care products .
Mechanism of Action
The primary mechanism of action of 2-Octyldodecyl stearate is its ability to form a barrier on the skin’s surface, which slows water loss and helps retain moisture. This occlusive property enhances the skin’s hydration and overall condition . The compound’s molecular structure allows it to interact with the lipid portion of the skin, increasing the thickness and stability of cosmetic formulations .
Comparison with Similar Compounds
2-Octyldodecyl stearate is similar to other esters used in cosmetics, such as octyl stearate, octyldodecanol, and stearic acid . it is unique in its ability to provide a balance of emollient and viscosity-increasing properties, making it a versatile ingredient in various formulations. Other similar compounds include diisopropyl adipate, isodecyl neopentanoate, and isocetyl stearate, each with distinct chemical structures and sensory profiles .
Properties
IUPAC Name |
2-octyldodecyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-26-29-32-35-38(39)40-36-37(33-30-27-15-12-9-6-3)34-31-28-25-17-14-11-8-5-2/h37H,4-36H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVCOQUDJKMJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865067 | |
Record name | Octadecanoic acid, 2-octyldodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22766-82-1 | |
Record name | Octyldodecyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22766-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyldodecyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022766821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 2-octyldodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 2-octyldodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-octyldodecyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYLDODECYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6F16QGO28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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